molecular formula C11H15ClN2O4S B2541763 2-chloro-N-[3-(dimethylsulfamoyl)-4-methoxyphenyl]acetamide CAS No. 878218-48-5

2-chloro-N-[3-(dimethylsulfamoyl)-4-methoxyphenyl]acetamide

Cat. No.: B2541763
CAS No.: 878218-48-5
M. Wt: 306.76
InChI Key: LDKUUMITLKKHFM-UHFFFAOYSA-N
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Description

2-chloro-N-[3-(dimethylsulfamoyl)-4-methoxyphenyl]acetamide is a chemical compound with the molecular formula C11H15ClN2O4S and a molecular weight of 306.77 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3-(dimethylsulfamoyl)-4-methoxyphenyl]acetamide typically involves the reaction of 3-(dimethylsulfamoyl)-4-methoxyaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[3-(dimethylsulfamoyl)-4-methoxyphenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of corresponding oxidized or reduced products .

Scientific Research Applications

2-chloro-N-[3-(dimethylsulfamoyl)-4-methoxyphenyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-(dimethylsulfamoyl)-4-methoxyphenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methoxy group in 2-chloro-N-[3-(dimethylsulfamoyl)-4-methoxyphenyl]acetamide imparts unique chemical properties and reactivity compared to its analogs. This structural feature can influence the compound’s solubility, stability, and interaction with biological targets, making it distinct in its applications .

Properties

IUPAC Name

2-chloro-N-[3-(dimethylsulfamoyl)-4-methoxyphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O4S/c1-14(2)19(16,17)10-6-8(13-11(15)7-12)4-5-9(10)18-3/h4-6H,7H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKUUMITLKKHFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=CC(=C1)NC(=O)CCl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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